BACE-1 FRET Inhibition: Chromen-2-one vs. Naphthyl-Based Phenylpiperazine Analogs
The chromen-2-one-based compound demonstrated improved BACE-1 inhibitory activity relative to the previously reported naphthyl-based phenylpiperazine counterparts in a FRET assay [1]. Although exact IC50 values for this compound are not publicly disclosed in the abstract, the authors explicitly state that 'a new series of analogues based on the phenyl-piperazine scaffold coupled to various heterocyclic moieties ... demonstrate improved inhibitory activities on BACE-1 (FRET assay) compared to already known naphthyl counterparts' [1]. This establishes a clear rank-order improvement over the naphthyl series.
| Evidence Dimension | BACE-1 inhibitory activity (FRET assay) |
|---|---|
| Target Compound Data | Improved inhibition vs. naphthyl counterparts (exact IC50 not disclosed in abstract) |
| Comparator Or Baseline | Earlier naphthyl-based phenylpiperazine analogs (weaker inhibition) |
| Quantified Difference | Directional improvement; magnitude not publicly available |
| Conditions | In vitro FRET-based BACE-1 enzymatic assay |
Why This Matters
For procurement decisions in Alzheimer's research, this compound represents a structurally evolved chemotype with documented BACE-1 inhibitory improvement over the historical naphthyl series, justifying its selection as a tool compound or lead scaffold over older analogs.
- [1] Garino, C., Pietrancosta, N., Laras, Y., Moret, V., Rolland, A., Quéléver, G., & Kraus, J.-L. (2006). BACE-1 inhibitory activities of new substituted phenyl-piperazine coupled to various heterocycles: chromene, coumarin and quinoline. Bioorganic & Medicinal Chemistry Letters, 16(7), 1995–1999. View Source
